molecular formula C21H21N5O2 B2623607 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-25-4

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2623607
CAS No.: 946360-25-4
M. Wt: 375.432
InChI Key: OVYKPEIHHJNUPE-UHFFFAOYSA-N
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Description

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry can be employed to scale up the production. These methods not only improve efficiency but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Its potential as a drug candidate is explored for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

  • 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 3,7,11-tris(4-(10H-phenoxazin-10 yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine
  • 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine

Uniqueness

What sets this compound apart is its specific structural features and the resulting biological activities. Its unique combination of functional groups and the ability to undergo various chemical transformations make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-oxo-8-phenyl-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-19(22-13-7-10-16-8-3-1-4-9-16)18-20(28)26-15-14-25(21(26)24-23-18)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYKPEIHHJNUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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